molecular formula C7H18N2 B2444229 2,4-Dimethylpentane-1,2-diamine CAS No. 115947-69-8

2,4-Dimethylpentane-1,2-diamine

Cat. No. B2444229
CAS RN: 115947-69-8
M. Wt: 130.235
InChI Key: JIWVNNBIBQCVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpentane-1,2-diamine is represented by the InChI code 1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3 . The molecular weight of this compound is 130.23 .


Physical And Chemical Properties Analysis

2,4-Dimethylpentane-1,2-diamine is a liquid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Metal-Catalyzed Reactions

2,4-Dimethylpentane-1,2-diamine has been utilized as an effective ligand in metal-catalyzed reactions. For example, it serves as a ligand in nickel/copper complexes, enabling reactions like Suzuki cross-couplings of unactivated secondary alkyl halides at room temperature (B. Saito & G. C. Fu, 2007).

Molecular Interaction Studies

This compound has also been a subject of study in molecular interaction research, particularly in examining its interactions with sulfuric acid. Such studies are crucial in understanding atmospheric chemistry and aerosol formation (J. Elm, C. Jen, T. Kurtén, & H. Vehkamäki, 2016).

Structural Analysis

Research into the molecular structure and conformation of 2,4-dimethylpentane has been conducted using techniques like gas electron diffraction, vibrational spectroscopy, and ab initio calculations. These studies help in understanding the chemical and physical properties of the compound (M. Sugino, H. Takeuchi, T. Egawa, & S. Konaka, 1990).

Radiation Chemistry

In radiation chemistry, the γ-radiolysis of liquid 2,4-dimethylpentane has been investigated to understand the chemical yields and mechanisms of bond rupture under radiation (G. Castello, G. D'amato, & G. Tealdo, 1981).

Organic Synthesis

2,4-Dimethylpentane-1,2-diamine is significant in organic synthesis, especially in the context of 1,2-diamination reactions. These reactions are crucial for constructing natural products and pharmaceutical agents (F. Cardona & A. Goti, 2009).

Mechanism of Action

2,4-Dimethylpentane-1,2-diamine is often referred to as “alkylate”, and it is blended with other gasoline components to give a high octane fuel . Its branched structure allows combustion without knocking .

Safety and Hazards

The safety information for 2,4-Dimethylpentane-1,2-diamine includes several hazard statements such as H227 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

2,4-dimethylpentane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVNNBIBQCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpentane-1,2-diamine

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